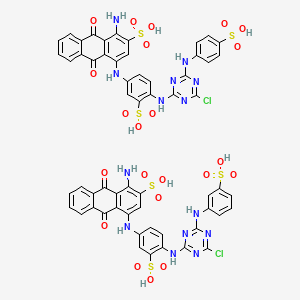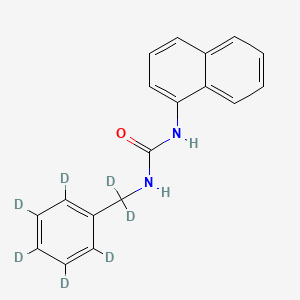
1-Benzyl-3-naphthalen-1-yl-urea-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-naphthalen-1-yl-urea-d7 is a deuterated analog of 1-Benzyl-3-naphthalen-1-yl-urea. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-naphthalen-1-yl-urea-d7 typically involves the deuteration of 1-Benzyl-3-naphthalen-1-yl-urea. The process begins with the preparation of the non-deuterated compound, which can be synthesized through a reaction between benzylamine and naphthalen-1-yl isocyanate. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents and solvents under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of deuterated solvents and catalysts to facilitate the deuteration reaction. The final product is then purified using techniques such as chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-3-naphthalen-1-yl-urea-d7 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents that facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce naphthalen-1-yl-urea derivatives, while reduction reactions may yield benzylamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-naphthalen-1-yl-urea-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the effects of deuterium incorporation on biological molecules and processes.
Medicine: Used in pharmaceutical research to develop deuterated drugs with improved pharmacokinetic properties.
Industry: Applied in the development of new materials and chemicals with enhanced stability and performance.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-naphthalen-1-yl-urea-d7 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, metabolic stability, and overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-naphthalen-1-yl-urea-d7 can be compared with other similar compounds, such as:
1-Benzyl-3-naphthalen-1-yl-urea: The non-deuterated analog, which has different physical and chemical properties due to the absence of deuterium.
Tideglusib: A compound used in the treatment of brain atrophy and movement disorders, which shares structural similarities with this compound.
The uniqueness of this compound lies in its deuterium incorporation, which can significantly alter its properties and applications compared to its non-deuterated analogs.
Eigenschaften
Molekularformel |
C18H16N2O |
|---|---|
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
1-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C18H16N2O/c21-18(19-13-14-7-2-1-3-8-14)20-17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2,(H2,19,20,21)/i1D,2D,3D,7D,8D,13D2 |
InChI-Schlüssel |
FWIZGBBRZIIRBG-DZFJQUJPSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])NC(=O)NC2=CC=CC3=CC=CC=C32)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
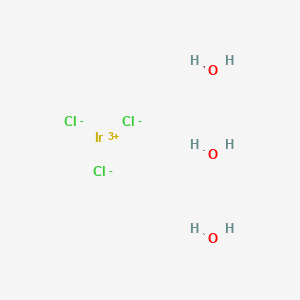
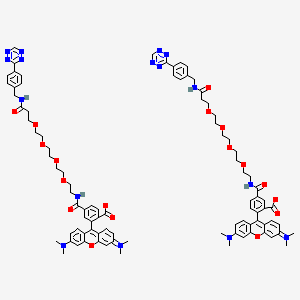
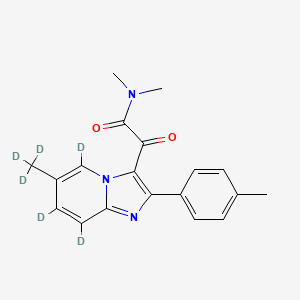
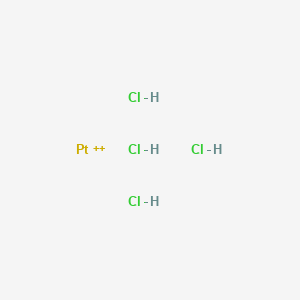

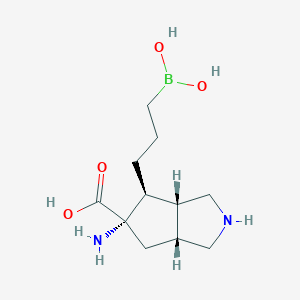


![3,4,5-Trimethoxyphenyl 6-O-[5-O-(4-hydroxy-3,5-dimethoxybenzoyl)-D-apio-beta-D-furanosyl]-beta-D-glucopyranoside](/img/structure/B12429479.png)

